N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide
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Description
N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide, also known as OPB-9195, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic benefits. OPB-9195 is a small molecule inhibitor that targets a specific protein in the body, making it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Organic Fluorescent Molecules and Materials
The structural features of small organic functional chromophores embedded within N-, O-, and S-atom-containing fluorophores find applications in several areas:
- Sensors and Biological Probes: Their high sensitivity makes them valuable in sensor technology and biological imaging .
Synthetic Intermediates for Heterocycles and Carbocycles
- N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide derivatives act as versatile intermediates in the synthesis of various heterocycles and carbocycles. These compounds play a crucial role in constructing novel polyaromatic hydrocarbons and other complex structures .
Red Emissive Properties and Dye Lasers
- Fused pyranone derivatives, including those related to N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide, exhibit red electroluminescent (EL) properties. They can be useful in dye lasers and other photonic applications .
Fungicidal Activity
- Although not directly related to the compound’s fluorescence, it’s worth noting that N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide derivatives have been studied for their fungicidal activity against Botrytis cinerea .
14C-Labeling for Radiolabeling Studies
- Researchers have prepared N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide with 14C labeling. This compound serves as a key synthetic intermediate for further studies .
Indole Derivatives and Biological Potential
- While not directly related to N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide, indole derivatives (which share some structural features) have significant biological potential. They are explored for drug development and receptor binding .
properties
IUPAC Name |
N-(2-oxo-6-phenylpyran-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c20-17(14-9-5-2-6-10-14)19-15-11-12-16(22-18(15)21)13-7-3-1-4-8-13/h1-12H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSRJEAJNSAACC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C(=O)O2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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